molecular formula C9H7Cl3O2 B1316858 2-(2,4-Dichlorophenoxy)propanoyl chloride CAS No. 58048-37-6

2-(2,4-Dichlorophenoxy)propanoyl chloride

Cat. No.: B1316858
CAS No.: 58048-37-6
M. Wt: 253.5 g/mol
InChI Key: ONQSXERGNKDILF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, toluene

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Acids: Formed by hydrolysis

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQSXERGNKDILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558730
Record name 2-(2,4-Dichlorophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58048-37-6
Record name 2-(2,4-Dichlorophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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